Cas no 58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)

58899-27-7 structure
Productnaam:3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-
- 3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-((1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy)-
- UNII-9K3DEA9SHF
- Aripiprazole metabolite (OPC-3373), 1mg/ml in Ethanol
- G53543
- 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
- Aripiprazole metabolite (OPC-3373)
- 9K3DEA9SHF
- DB-348985
- OPC-3373
- 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
- SCHEMBL16059342
- EN300-188172
- 3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone
- Z1763357932
- AKOS030631871
- 58899-27-7
- 3,4-Dihydro-7-(3'carboxy)propoxy-2(1H)-quinolinone
- 4-((1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy)butanoic acid
- MFCD28118698
- Aripiprazole Metabolite
- 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
- 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-; 4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butanoic acid; 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
-
- Inchi: InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
- InChI-sleutel: JLLAHJYNQOJXOM-UHFFFAOYSA-N
- LACHT: C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Berekende eigenschappen
- Exacte massa: 249.10015
- Monoisotopische massa: 249.10010796g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 5
- Complexiteit: 318
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.9
- Topologisch pooloppervlak: 75.6Ų
Experimentele eigenschappen
- PSA: 75.63
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM227346-1g |
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid |
58899-27-7 | 97% | 1g |
$865 | 2021-08-04 | |
Enamine | EN300-188172-0.1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
Enamine | EN300-188172-0.25g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
Enamine | EN300-188172-1.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 1.0g |
$528.0 | 2025-02-19 | |
Enamine | EN300-188172-0.5g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
Enamine | EN300-188172-10g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 10g |
$2269.0 | 2023-09-18 | |
1PlusChem | 1P00EK58-500mg |
Aripiprazole Metabolite |
58899-27-7 | 95% | 500mg |
$559.00 | 2025-02-27 | |
A2B Chem LLC | AG78492-500mg |
Aripiprazole Metabolite |
58899-27-7 | 95% | 500mg |
$464.00 | 2024-04-19 | |
abcr | AB425811-250mg |
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; . |
58899-27-7 | 95% | 250mg |
€379.00 | 2024-08-03 | |
abcr | AB425811-1g |
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; . |
58899-27-7 | 95% | 1g |
€824.50 | 2024-08-03 |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Gerelateerde literatuur
-
1. Book reviews
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone) Gerelateerde producten
- 946578-32-1(6-(difluoromethyl)pyridine-3-carbaldehyde)
- 2228398-70-5(methyl 2-hydroxy-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 1261489-19-3(4-(2-Hydroxy-4-methylbenzoyl)pyridine)
- 2229132-56-1({1-(4,4-difluorocyclohexyl)methylcyclopropyl}methanamine)
- 1210682-18-0(5-chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride)
- 1291488-08-8(3-Amino-1-(4-bromo-phenyl)-4-(3-methoxy-phenyl)-azetidin-2-one)
- 35754-19-9(3-Bromo-4,5-dichloronitrobenzene)
- 894059-22-4(2-{6-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one)
- 2580204-76-6(4-{(benzyloxy)carbonylamino}-2-fluoro-5-methylbenzoic acid)
- 2137951-25-6(2-{[1-(ethanesulfonyl)piperidin-4-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone

Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):225/489